[(E)-(pyridin-3-ylmethylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(pyridin-3-ylmethylidene)amino]urea is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is stored under standard conditions .
Preparation Methods
The synthesis of [(E)-(pyridin-3-ylmethylidene)amino]urea typically involves the reaction of pyridine-3-carbaldehyde with urea under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
[(E)-(pyridin-3-ylmethylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyridinyl group or the urea moiety is replaced by other functional groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridin-3-ylmethylamine derivatives .
Scientific Research Applications
[(E)-(pyridin-3-ylmethylidene)amino]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of [(E)-(pyridin-3-ylmethylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and van der Waals interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
[(E)-(pyridin-3-ylmethylidene)amino]urea can be compared with other similar compounds, such as:
Pyrimidines: These compounds also contain nitrogen atoms in their ring structure and have similar applications in research and industry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
[(Z)-pyridin-3-ylmethylideneamino]urea |
InChI |
InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5- |
InChI Key |
HQOXNAZTHRZSNQ-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)N |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.